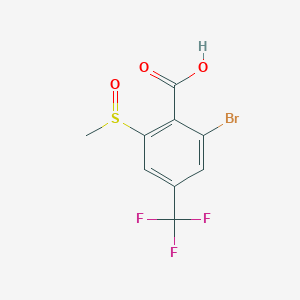
2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H6BrF3O3S It is known for its unique structural features, including the presence of bromine, methanesulfinyl, and trifluoromethyl groups attached to a benzoic acid core
準備方法
The synthesis of 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using suitable reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, while the methanesulfinyl group may undergo redox reactions. These interactions and reactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .
類似化合物との比較
Similar compounds to 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid include:
2-Bromo-6-(trifluoromethyl)benzoic acid: Lacks the methanesulfinyl group, which may affect its reactivity and applications.
2-(Trifluoromethyl)benzoic acid: Lacks both the bromine and methanesulfinyl groups, resulting in different chemical properties and uses.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of bromine and methanesulfinyl, leading to distinct reactivity.
生物活性
2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine Atom : Enhances electrophilic reactivity.
- Trifluoromethyl Group : Increases lipophilicity and alters electronic properties.
- Methanesulfinyl Group : Potentially contributes to biological activity through redox reactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For example, studies have shown that related benzoic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.20 µg/mL against resistant strains .
Anti-inflammatory Effects
Compounds containing sulfinyl groups have demonstrated anti-inflammatory properties. In vitro studies suggest that these compounds can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in conditions like rheumatoid arthritis .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group can enhance binding affinity to target enzymes, potentially leading to inhibition of key metabolic pathways.
- Cell Membrane Interaction : The lipophilic nature of the compound allows for better penetration into cell membranes, facilitating interaction with intracellular targets .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various benzoic acid derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds similar to this compound exhibited notable antibacterial activity, with specific MIC values demonstrating effectiveness against both gram-positive and gram-negative bacteria .
Study 2: Anti-inflammatory Activity
In a controlled experiment involving synovial cells from rheumatoid arthritis patients, a related compound demonstrated a reduction in inflammatory cytokine production. This suggests that modifications in the chemical structure can lead to enhanced anti-inflammatory effects, making it a candidate for further development in anti-rheumatic therapies .
Research Findings
| Property | Findings |
|---|---|
| Antibacterial Activity | MIC as low as 0.20 µg/mL against MRSA |
| Anti-inflammatory Effects | Reduced TNF-α and IL-6 expression in vitro |
| Mechanism of Action | Inhibition of metabolic enzymes; cell membrane penetration |
特性
IUPAC Name |
2-bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3S/c1-17(16)6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURAAZNTDRAAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














